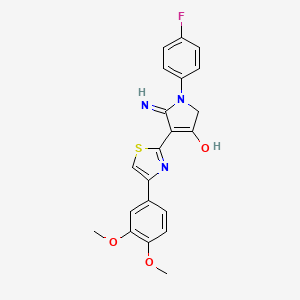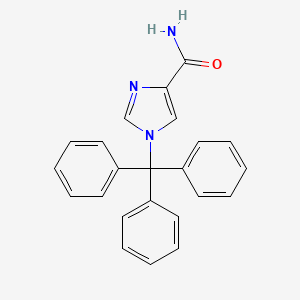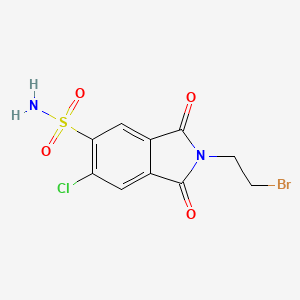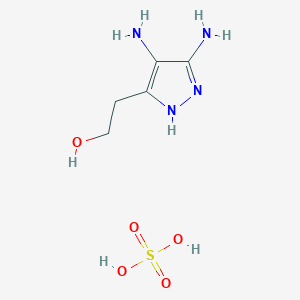
4,5-Diamino-l-(2-hydroxyethyl)pyrazole sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diamino-l-(2-hydroxyethyl)pyrazole sulfate is a chemical compound with the molecular formula C5H12N4O5S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its white or pale red solid form and its solubility in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4,5-Diamino-l-(2-hydroxyethyl)pyrazole sulfate involves the reaction of 2-chloro-1-(2-hydroxyethyl)pyrazole with ammonia, followed by treatment with sulfuric acid . Another method includes the reduction of 5-amino-1-(2-hydroxyethyl)-4-nitrosopyrazole using palladium on carbon under a hydrogen atmosphere .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of specialized equipment to handle the reagents and maintain the required reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Diamino-l-(2-hydroxyethyl)pyrazole sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
4,5-Diamino-l-(2-hydroxyethyl)pyrazole sulfate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,5-Diamino-l-(2-hydroxyethyl)pyrazole sulfate involves its interaction with proteins and other molecules within the cell membrane. It is believed to influence cellular behavior by engaging with molecules in the extracellular matrix . This interaction can affect various cellular processes, including signal transduction and gene expression .
Comparación Con Compuestos Similares
4,5-Diamino-1-(2-hydroxyethyl)pyrazole: This compound is similar in structure but lacks the sulfate group.
4,5-Diamino-1-(2-hydroxyethyl)pyrazole hydrochloride: Similar to the sulfate variant but with a hydrochloride group instead of sulfate.
Uniqueness: 4,5-Diamino-l-(2-hydroxyethyl)pyrazole sulfate is unique due to its sulfate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where sulfate functionality is required .
Propiedades
Fórmula molecular |
C5H12N4O5S |
|---|---|
Peso molecular |
240.24 g/mol |
Nombre IUPAC |
2-(3,4-diamino-1H-pyrazol-5-yl)ethanol;sulfuric acid |
InChI |
InChI=1S/C5H10N4O.H2O4S/c6-4-3(1-2-10)8-9-5(4)7;1-5(2,3)4/h10H,1-2,6H2,(H3,7,8,9);(H2,1,2,3,4) |
Clave InChI |
JGAGLKQYRXRYGP-UHFFFAOYSA-N |
SMILES canónico |
C(CO)C1=C(C(=NN1)N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


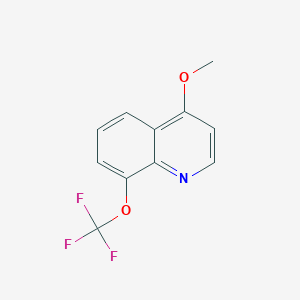
![1-Amino-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B15197798.png)
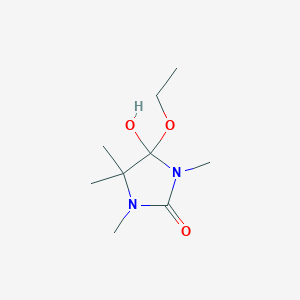

![2-(2-Aminoethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B15197816.png)
![Calcium 3-((6-((3,5-dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoate](/img/structure/B15197827.png)
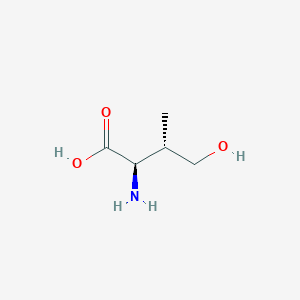
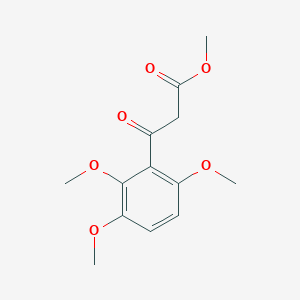
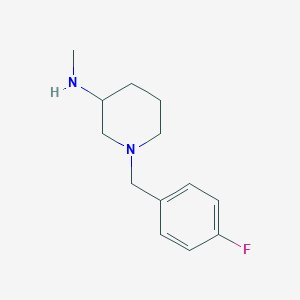
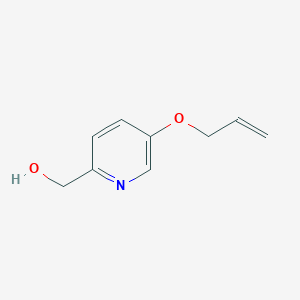
![6-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15197880.png)
